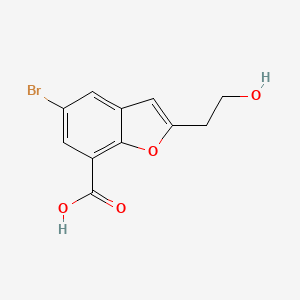

5-Bromo-2-(2-hydroxyethyl)benzofuran-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-(2-hydroxyethyl)benzofuran-7-carboxylic acid is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of 5-Bromo-2-(2-hydroxyethyl)benzofuran-7-carboxylic acid involves several steps . The process begins with the reaction of 5-bromobenzofuran with nitrophenol to obtain a substituted product. This product is then subjected to reduction and esterification processes to yield 5-Bromo-2-(2-hydroxyethyl)benzofuran-7-carboxylic acid .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(2-hydroxyethyl)benzofuran-7-carboxylic acid is characterized by the presence of a benzofuran ring, a bromine atom, a carboxylic acid group, and a hydroxyethyl group . The benzofuran ring is a key structural feature that contributes to the compound’s wide array of biological activities .Chemical Reactions Analysis

Benzofuran compounds, including 5-Bromo-2-(2-hydroxyethyl)benzofuran-7-carboxylic acid, can undergo a variety of chemical reactions. For instance, they can participate in free radical cyclization cascades, which are excellent methods for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis

5-Bromo-2-(2-hydroxyethyl)benzofuran-7-carboxylic acid is a white crystalline solid . It is soluble in organic solvents such as ethanol, methanol, and chloroform at room temperature, but it is insoluble in water .科学的研究の応用

Antimicrobial Agents

Benzofuran and its derivatives are found to be suitable structures for the development of new therapeutic agents, especially in the field of antimicrobial therapy . They have shown efficiency against a variety of microbes .

Anti-tumor Agents

Some substituted benzofurans have shown significant cell growth inhibitory effects, indicating their potential as anticancer agents . For example, certain compounds have demonstrated inhibitory effects in different types of cancer cells .

Anti-oxidative Agents

Benzofuran compounds have also been studied for their anti-oxidative activities . These properties make them potential candidates for the treatment of diseases caused by oxidative stress .

Anti-viral Agents

Certain benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity .

Treatment of Skin Diseases

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .

Drug Lead Compounds

Due to their wide range of biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

作用機序

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer and psoriasis .

Mode of Action

Benzofuran derivatives have been shown to interact with various targets to exert their effects . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects .

Safety and Hazards

将来の方向性

Benzofuran compounds, including 5-Bromo-2-(2-hydroxyethyl)benzofuran-7-carboxylic acid, have attracted considerable attention due to their diverse pharmacological activities and potential applications as drugs . Future research will likely focus on the development of promising compounds with target therapy potentials and minimal side effects .

特性

IUPAC Name |

5-bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c12-7-3-6-4-8(1-2-13)16-10(6)9(5-7)11(14)15/h3-5,13H,1-2H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNCKEHWPBWALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Br)C(=O)O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)

![Methyl 6-isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857862.png)

![4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2857865.png)

![2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2857869.png)

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one](/img/structure/B2857870.png)

![3-Benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2857872.png)

![Tert-butyl 4-[[(2-chlorophenyl)-cyanomethyl]amino]-4-oxobutanoate](/img/structure/B2857873.png)

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2857874.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2857875.png)

![tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2857880.png)